Cas no 944902-87-8 (6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde)

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic aldehyde with significant utility in organic synthesis and pharmaceutical research. Its imidazopyridine core, coupled with the reactive formyl group at the 3-position, makes it a valuable intermediate for constructing complex molecular architectures. The methoxy substituent at the 6-position enhances its electronic properties, facilitating selective functionalization. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to participate in condensation, nucleophilic addition, and cyclization reactions. Its stability and well-defined reactivity profile make it a preferred choice for researchers working on heterocyclic chemistry and medicinal chemistry applications.
6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde structure
944902-87-8 structure
Product Name:6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:944902-87-8
MF:C9H8N2O2
MW:176.172021865845
CID:1000994
PubChem ID:55264031
Update Time:2025-05-22

6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
    • Imidazo[1,2-a]pyridine-3- carboxaldehyde, 6-methoxy-
    • 6-METHOXY-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE
    • IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE,6-METHOXY
    • 6-Methoxyimidazo[1,2-a]pyridine-3-carboxaldehyde
    • CS-0092208
    • D75320
    • AMY15942
    • Z1198278360
    • DTXSID30717073
    • AB61173
    • EN300-7492251
    • AKOS006305580
    • 944902-87-8
    • Inchi: 1S/C9H8N2O2/c1-13-8-2-3-9-10-4-7(6-12)11(9)5-8/h2-6H,1H3
    • InChI Key: JGFCMRSKRBDNTE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=NC=C(C=O)N2C=1

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.60000
  • LogP: 1.15540

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Additional information on 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Research Brief on 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 944902-87-8) in Chemical Biology and Pharmaceutical Applications

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 944902-87-8) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic uses. The compound's unique imidazopyridine scaffold makes it a promising candidate for the development of novel pharmaceuticals, particularly in the areas of oncology, infectious diseases, and neurological disorders.

Recent studies have highlighted the synthetic routes to 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. This advancement is critical for large-scale production, which is essential for preclinical and clinical studies. Additionally, the compound's stability under various physiological conditions has been investigated, revealing its suitability for oral and intravenous administration.

The biological activity of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde has been explored in several contexts. A 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potent inhibitory effects on specific kinase enzymes implicated in cancer cell proliferation. The compound exhibited low nanomolar IC50 values against these targets, suggesting its potential as a lead compound for anticancer drug development. Furthermore, its ability to cross the blood-brain barrier has sparked interest in its application for treating central nervous system disorders, such as Alzheimer's disease and epilepsy.

In addition to its therapeutic potential, 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde has been investigated as a building block for more complex molecules. Researchers have utilized its aldehyde functional group to create Schiff bases and other derivatives with enhanced pharmacological properties. A 2023 study in European Journal of Medicinal Chemistry reported the synthesis of a series of derivatives that showed improved bioavailability and reduced toxicity compared to the parent compound. These findings underscore the compound's versatility and its role in structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in the clinical translation of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on pharmacokinetic profiling and toxicological assessments to ensure its safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.

In conclusion, 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 944902-87-8) represents a valuable scaffold in medicinal chemistry with broad applications. Its synthetic accessibility, diverse biological activities, and potential for derivative formation make it a compound of significant interest. Continued research and development efforts are likely to yield novel therapeutics based on this structure, addressing unmet medical needs in various disease areas.

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